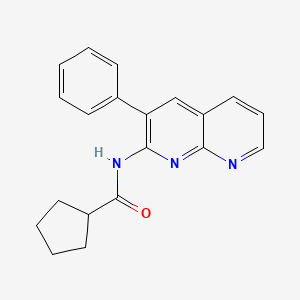

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound belongs to the class of 1,8-naphthyridines, which are known for their diverse biological activities and photochemical properties.

Wirkmechanismus

Target of Action

Compounds with a 1,8-naphthyridine core have been known to exhibit diverse biological activities . For instance, gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .

Mode of Action

It is known that 1,8-naphthyridine derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

1,8-naphthyridine derivatives have been known to influence several biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of similar 1,8-naphthyridine derivatives have been studied .

Result of Action

It is known that 1,8-naphthyridine derivatives can have various effects at the molecular and cellular level due to their diverse biological activities .

Action Environment

It is known that environmental factors can influence the action of similar 1,8-naphthyridine derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide typically involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of eco-friendly and atom-economical approaches is also emphasized in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: : N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: : N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules .

Biology: : In biological research, this compound has shown potential as an antimicrobial and anticancer agent. It has been studied for its ability to inhibit the growth of multi-resistant bacterial strains and cancer cells .

Medicine: : The compound’s potential therapeutic applications include its use as an antibiotic and anticancer agent. It has been evaluated for its efficacy against various bacterial infections and cancer cell lines .

Industry: : In the industrial sector, this compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used for treating bacterial infections.

7-acetamido-1,8-naphthyridin-4(1H)-one: Known for its antibacterial activity against multi-resistant strains.

3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide: Exhibits significant antimicrobial properties.

Uniqueness: : N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide stands out due to its unique combination of a 1,8-naphthyridine core with a cyclopentanecarboxamide moiety.

Biologische Aktivität

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit diverse biological activities. Its structure can be represented as follows:

- Chemical Formula : C17H16N2O

- Molecular Weight : 280.32 g/mol

The compound features a naphthyridine moiety, which is known for its role in various pharmacological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that derivatives of naphthyridine compounds can inhibit various kinases involved in cancer progression. For instance, studies have shown that related compounds exhibit potent inhibitory effects on kinases such as BMX and BTK, which are implicated in hematological malignancies.

Table 1: Inhibitory Activity Against Kinases

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 12a | BMX | 2 |

| 12c | BTK | 1 |

| 11a | JAK3 | >10 |

The above data suggests that while this compound may not directly inhibit JAK3, it shows significant potency against BMX and BTK, indicating its potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, naphthyridine derivatives have been studied for their antimicrobial effects. For example, a study demonstrated that certain naphthyridine derivatives enhanced the activity of traditional antibiotics against resistant bacterial strains.

Table 2: Antimicrobial Activity Enhancement

| Compound | Antibiotic Used | Bacterial Strain | Enhancement Factor |

|---|---|---|---|

| 3-TNB | Norfloxacin | E. coli | 5-fold |

| 3-TNB | Ofloxacin | S. aureus | 4-fold |

This table illustrates how the compound can act synergistically with existing antibiotics, making it a valuable candidate in the fight against antibiotic resistance.

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

-

Case Study on Cancer Cell Lines :

- A study evaluated the effects of this compound on various cancer cell lines (e.g., MCF-7 for breast cancer).

- Results showed significant reduction in cell viability at concentrations as low as 5 µM after 24 hours of treatment.

-

Case Study on Bacterial Resistance :

- In vitro tests were conducted using resistant strains of E. coli.

- The combination of the compound with fluoroquinolones resulted in a notable decrease in minimal inhibitory concentration (MIC), suggesting enhanced efficacy.

Eigenschaften

IUPAC Name |

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c24-20(15-9-4-5-10-15)23-19-17(14-7-2-1-3-8-14)13-16-11-6-12-21-18(16)22-19/h1-3,6-8,11-13,15H,4-5,9-10H2,(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWAADFCBLFXJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.